molecular formula C7H3ClF3NO2 B3042098 2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride CAS No. 502457-68-3

2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride

Cat. No.: B3042098
CAS No.: 502457-68-3
M. Wt: 225.55 g/mol
InChI Key: QMUIXVQMFFDHAT-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride is an organic compound with the molecular formula C7H3ClF3NO2 It is a derivative of nicotinic acid, where the hydroxyl group is positioned at the second carbon, and a trifluoromethyl group is attached to the sixth carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride typically involves the chlorination of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to form 2-Hydroxy-6-(trifluoromethyl)nicotinic acid in the presence of water or aqueous bases.

    Reduction: It can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild to moderate temperatures.

    Hydrolysis: Water or aqueous sodium hydroxide (NaOH) at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid.

    Reduction: Corresponding alcohol or amine derivatives.

Scientific Research Applications

2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of novel therapeutic agents targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins or enzymes by forming covalent bonds with nucleophilic residues. This modification can alter the activity or function of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Hydroxy-6-methyl-nicotinoyl chloride: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Hydroxy-6-chloronicotinoyl chloride: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-Hydroxy-6-(trifluoromethyl)benzoic acid: Similar structure but with a benzoic acid core instead of a nicotinic acid core.

Uniqueness: 2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5(13)3-1-2-4(7(9,10)11)12-6(3)14/h1-2H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUIXVQMFFDHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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